molecular formula C18H14FN5O2 B2568465 N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260984-98-2

N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2568465
CAS No.: 1260984-98-2
M. Wt: 351.341
InChI Key: MZUQNQIWAIKSMR-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is also known as Flunitrazolam . It is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives . It has been sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .


Synthesis Analysis

The synthesis of Flunitrazolam has not been described in the scientific or patent literature before October 2016 . It was first definitively identified and reported to the EMCDDA Early Warning System by an analytical laboratory in Germany .


Molecular Structure Analysis

The molecular formula of Flunitrazolam is C17H12FN5O2 . The addition of the triazole ring to the scaffold increases potency significantly . This is evident as Flunitrazolam is reported anecdotally to be active in the microgram level .


Physical And Chemical Properties Analysis

The molar mass of Flunitrazolam is 337.314 g·mol−1 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Anticancer Activity

N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide and its derivatives have shown promise in anticancer research. A study revealed that certain 1,2,4-triazolo[4,3-a]-quinoline derivatives possess significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (B. N. Reddy et al., 2015).

Synthesis and Structural Applications

This compound's synthesis and structural applications are a key focus area. For example, methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs have been synthesized, showcasing the versatility and adaptability of these compounds in chemical synthesis (Walid Fathalla, 2015).

Novel Synthesis Methods

Diversified synthesis methods for related compounds, such as 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, have been developed. These methods provide rapid access to structurally varied and complex fused tricyclic scaffolds, demonstrating the potential for innovative drug design and synthesis (Y. An et al., 2017).

Receptor Binding Studies

Studies have also focused on the binding of similar compounds to various receptors, indicating potential applications in the design of receptor-specific drugs. For instance, 1,2,4-Triazolo[1,5-a]quinoxaline derivatives have been investigated for their selective binding to human A3 adenosine receptors (D. Catarzi et al., 2005).

Positive Inotropic Activity

Another area of interest is the exploration of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives for positive inotropic activity, which could have implications in cardiac health and treatment (Chunbo Zhang et al., 2008).

Adenosine Receptor Antagonism

The compound and its relatives have been studied for their potential as adenosine receptor antagonists, which can have implications in various neurological and cardiovascular conditions (R. Sarges et al., 1990).

Antimicrobial Activity

There's also significant research into the antimicrobial properties of related compounds, indicating potential use in treating bacterial and fungal infections (L. Antypenko et al., 2017).

Antiallergic Agents

The synthesis of 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones and their evaluation as antiallergic agents highlight another possible therapeutic application (B. Loev et al., 1985).

Mechanism of Action

Flunitrazolam, like other benzodiazepines, is believed to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Flunitrazolam is a potent hypnotic and sedative drug . It should be used with caution due to its potency. Overdose can result in severe sedation, loss of consciousness, and potentially life-threatening respiratory depression.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2/c1-11-21-22-17-18(26)23(14-8-4-5-9-15(14)24(11)17)10-16(25)20-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUQNQIWAIKSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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